The compound has a molecular weight of 182.05 .
Pyridazin-3-ylmethanamine can be synthesized through various methods, including:
The synthesis often requires careful control of reaction conditions, including temperature and pH, to ensure high yields and minimize side reactions. For example, when using formaldehyde, maintaining a slightly acidic environment can enhance the reaction efficiency.
The molecular structure of pyridazin-3-ylmethanamine features a pyridazine ring with a methanamine group attached at the 3-position. The nitrogen atoms in the ring contribute to its aromatic character, while the amino group provides basicity and potential for further chemical modifications.
Pyridazin-3-ylmethanamine can participate in various chemical reactions:
The reactivity of pyridazin-3-ylmethanamine is influenced by its electronic structure, particularly the electron-withdrawing nature of the pyridazine ring, which enhances nucleophilicity at the amino group.
The mechanism by which pyridazin-3-ylmethanamine exerts its biological effects is not fully elucidated but is believed to involve interactions with specific receptors or enzymes within biological systems.
Pyridazin-3-ylmethanamine has several scientific uses:
Pyridazine derivatives have evolved from synthetic curiosities to indispensable scaffolds in drug discovery. The journey began in the mid-20th century with antihypertensive agents like hydralazine (a phthalazine derivative), which demonstrated the therapeutic potential of diazine rings [2]. By the 1980s, research expanded into phosphodiesterase 3 (PDE3) inhibitors such as zardaverine and imazodan, investigated for cardiotonic and antiplatelet effects [3]. The 2000s marked a pivotal shift with the approval of kinase inhibitors like ponatinib (chronic myeloid leukemia) and risdiplam (spinal muscular atrophy), which feature imidazo[1,2-b]pyridazine cores that optimize target engagement and pharmacokinetics [1] [2].
Recent breakthroughs underscore the scaffold’s versatility:
Table 1: Evolution of Key Pyridazine-Containing Therapeutics
Era | Compound Class | Therapeutic Application | Key Advances |
---|---|---|---|
1950s | Hydralazine derivatives | Hypertension | Validated pyridazine-like cores in the clinic |
1980s–1990s | Zardaverine/imazodan | Cardiotonic agents | PDE3 inhibition; proof of in vivo efficacy |
2010s | Ponatinib/risdiplam | Oncology/neurology | Fused imidazopyridazines for kinase/RNA modulation |
2020s | Relugolix/deucravacitinib | Oncology/autoimmunity | 3-Aminopyridazine-based receptor inhibition |
Pyridazin-3-ylmethanamine (C₅H₇N₃) integrates a pyridazine ring with an aminomethyl linker, conferring distinct advantages for molecular recognition:
These properties are exploited in targeted therapies:
Table 2: Structural and Physicochemical Properties of Pyridazin-3-ylmethanamine vs. Bioisosteres
Property | Pyridazin-3-ylmethanamine | Pyridin-3-ylmethanamine | Phenylmethanamine |
---|---|---|---|
Dipole moment (D) | 4.22 | 2.22 | 0 |
pKa (basic) | 2.0 (ring) / 9.5 (amine) | 5.2 (ring) / 9.8 (amine) | N/A (amine pKa 9.8) |
cLogP | −0.51 | 0.84 | 1.12 |
H-bond acceptors | 3 | 2 | 1 |
TPSA (Ų) | 38 | 26 | 26 |
Pyridazin-3-ylmethanamine’s modularity enables its deployment in polypharmacology, addressing intertwined disease mechanisms:
Table 3: Multitarget Applications of Pyridazin-3-ylmethanamine Hybrids
Therapeutic Area | Hybrid Structure | Targets Engaged | Biological Outcome |
---|---|---|---|
Oncology | Pyridazine-pyrimidinedione (e.g., 35j) | CD73, adenosine receptors | Tumor growth inhibition (TGI = 73.6%) |
Alzheimer’s disease | 2-Aminoalkyl-6-arylpyridazinones | AChE, MAO-B, Aβ aggregates | Dual enzyme inhibition; reduced amyloid fibrils |
Immuno-oncology | Pyridazine-Bruton’s tyrosine kinase inhibitors | BTK, IL-2-inducible T-cell kinase | Synergistic immune activation |
Rational design strategies include:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7